molecular formula C6H15BLi B1592943 Lithium triethylhydroborate CAS No. 22560-16-3

Lithium triethylhydroborate

Cat. No.: B1592943
CAS No.: 22560-16-3
M. Wt: 105 g/mol
InChI Key: AMCNGINELBODDW-UHFFFAOYSA-N
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Description

Lithium triethylhydroborate is a chemical compound with the molecular formula C6H16BLi . It is also known as Lithium Triethylborohydride .


Synthesis Analysis

Lithium triborate (LiB3O5) was produced by different synthesis methods, which included high-temperature solid-state reaction, microwave-assisted high-temperature solid-state reaction, and precipitation-assisted high-temperature solid-state reaction . The precipitation-assisted solid-state reaction was found to be the best method for the synthesis of lithium triborate .


Molecular Structure Analysis

The molecular weight of this compound is 105.94. The percent composition is C 68.02%, H 15.22%, B 10.20%, Li 6.55% .


Chemical Reactions Analysis

Lithium triethylborohydride acts as an efficient catalyst for the solvent-free hydroboration of a wide range of aldehydes and ketones, which were subsequently transformed to corresponding 1° and 2° alcohols in one-pot procedure at room temperature .


Physical And Chemical Properties Analysis

This compound is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster. At room temperature in dry air with a relative humidity of less than 1%, the surface remains shiny for several days .

Scientific Research Applications

1. Analysis in X-ray Spectrography

Lithium metaborate is recognized for its effectiveness as a flux for silicates and other rock-forming minerals. Its resulting glass from fusion is mechanically strong, nonhygroscopic, and soluble in dilute acids, making it advantageous in X-ray spectrography and methods requiring whole-rock solutions, like atomic absorption and emission spectrometry (Ingamells, 1970).

2. Catalysis in Hydroboration

Lithium derivatives of alkali metal hydridotriphenylborates act as efficient catalysts for the chemoselective hydroboration of various aldehydes and ketones, exhibiting high turnover frequency. They also catalyze the hydroborative reduction of CO2, demonstrating their potential in organic synthesis (Mukherjee et al., 2016).

3. Enhancing Battery Performance

Tris(trimethylsilyl)borate has been used as an electrolyte additive for lithium-ion batteries, particularly for high voltage lithium-rich oxide cathodes. It improves the cyclic performance and interfacial stability of the battery, leading to enhanced durability and efficiency (Li et al., 2015).

4. Nonlinear Optical Applications

Rare-earth doped lithium triborate has been studied for its potential in nonlinear optical (NLO) applications. This material finds use in laser technology, communication systems, and medical surgeries. Its synthesis and characterization involve various techniques like X-ray diffraction and infrared analysis (Ardiçoğlu et al., 2006).

5. Catalyst for Ester and Isocyanate Hydroboration

Lithium triethylborohydride (Super hydride) has been shown to be an effective catalyst for the hydroboration of esters and isocyanates under solvent-free conditions. This represents a significant advancement in eco-friendly and efficient catalysis (Du et al., 2021).

6. Thermoluminescence in Dosimetry

Lithium triborate (LiB3O5), particularly when activated by elements like aluminum, has been explored for its thermoluminescent properties. It is potentially suitable for radiation dosimetry, leveraging its effective atomic number and tissue equivalence (Kafadar et al., 2009).

Mechanism of Action

Target of Action

Lithium triethylborohydride, also known as Lithium triethylhydroborate, is a powerful reducing agent used in organometallic and organic chemistry . Its primary targets are a wide range of functional groups, including alkyl halides, carbonyl compounds, esters, acid chlorides, acid anhydrides, and tertiary amides .

Mode of Action

Lithium triethylborohydride interacts with its targets by donating hydride ions (H-) to them, thereby reducing them . For instance, it reduces alkyl halides to alkanes, carbonyl compounds to alcohols, and disulfides to thiols . It is particularly effective for difficult substrates, such as sterically hindered carbonyls .

Biochemical Pathways

The action of Lithium triethylborohydride affects various biochemical pathways. Similarly, lactones reduce to diols . α,β-Enones undergo 1,4-addition to give lithium enolates . These changes can have downstream effects on other reactions and pathways in the system.

Pharmacokinetics

It is known to be reactive and potentially hazardous, reacting exothermically and possibly violently with water, alcohols, and acids . This reactivity suggests that it would likely be rapidly metabolized and eliminated if introduced into a biological system.

Result of Action

The molecular and cellular effects of Lithium triethylborohydride’s action depend on the specific targets and conditions. In general, its reduction of various functional groups can lead to significant changes in the structure and properties of the target molecules . For example, the reduction of alkyl halides to alkanes can remove a polar functional group, significantly altering the molecule’s reactivity and interactions .

Action Environment

The action, efficacy, and stability of Lithium triethylborohydride can be influenced by various environmental factors. For instance, it is typically used as a solution in tetrahydrofuran (THF), which can affect its reactivity . It is also sensitive to moisture and air, with the THF complex being stable indefinitely in their absence . Therefore, the conditions under which Lithium triethylborohydride is used can significantly impact its performance.

Safety and Hazards

Lithium triethylhydroborate is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

Lithium triethylborohydride plays a significant role in biochemical reactions due to its strong reducing capabilities. It interacts with a wide range of biomolecules, including enzymes, proteins, and other cellular components. For instance, it can reduce carbonyl compounds, esters, acid chlorides, and tertiary amides to alcohols. Additionally, it can reduce disulfides to thiols, which is crucial in modifying protein structures and functions . The interaction of Lithium triethylborohydride with these biomolecules often involves the transfer of hydride ions, leading to the reduction of the target molecules.

Cellular Effects

The effects of Lithium triethylborohydride on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of disulfides to thiols can impact protein folding and stability, which in turn affects cellular signaling and metabolic pathways . Furthermore, the compound’s ability to reduce carbonyl compounds can lead to changes in gene expression by modifying transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, Lithium triethylborohydride exerts its effects through hydride transfer reactions. It binds to target molecules and donates a hydride ion, resulting in the reduction of the target. This mechanism is particularly effective in reducing sterically hindered carbonyl compounds and other challenging substrates . The compound’s high reactivity is attributed to the strong nucleophilicity of the hydride ion, which facilitates the reduction process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium triethylborohydride can change over time due to its stability and degradation. The compound is stable in the absence of moisture and air, but it can degrade upon exposure to these elements . Long-term studies have shown that the compound maintains its reducing capabilities over extended periods when stored properly. Any degradation can lead to a decrease in its effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of Lithium triethylborohydride vary with different dosages in animal models. At lower doses, the compound effectively reduces target molecules without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as tissue damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Lithium triethylborohydride is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of target molecules. For example, it can reduce carbonyl compounds in metabolic pathways, leading to changes in metabolite levels and metabolic flux . The compound’s ability to modify these pathways underscores its significance in biochemical research.

Transport and Distribution

Within cells and tissues, Lithium triethylborohydride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in reducing target molecules in different cellular environments.

Subcellular Localization

Lithium triethylborohydride’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its reducing effects precisely where needed, enhancing its efficiency in biochemical reactions.

Properties

InChI

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNGINELBODDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10897726
Record name Lithium triethylhydroborate
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Molecular Weight

105.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS]
Record name Lithium triethylborohydride
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CAS No.

22560-16-3
Record name Lithium triethylborohydride
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Record name Lithium triethylhydroborate
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Record name Lithium triethylhydroborate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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